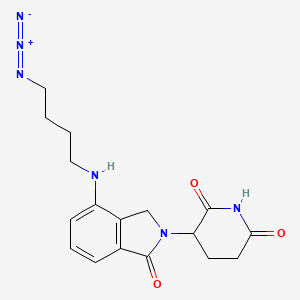

Lenalidomide-C4-azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lenalidomide-C4-azide is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a structural analog of thalidomide and has been widely used in the treatment of multiple myeloma and myelodysplastic syndromes. This compound contains an azide group, which allows it to participate in click chemistry reactions, making it a valuable compound for various scientific applications .

Méthodes De Préparation

The synthesis of Lenalidomide-C4-azide involves several steps. One common method includes the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K2CO3) to yield the desired compound . Industrial production methods often optimize these steps to achieve higher yields and purity, utilizing techniques such as catalytic hydrogenation and advanced purification methods .

Analyse Des Réactions Chimiques

Synthetic Routes and Alkylation Chemistry

Lenalidomide-C4-azide is synthesized via chemoselective alkylation of lenalidomide’s primary amine with azide-functionalized alkyl halides. Key findings:

-

Reaction Mechanism : Organic bases like N,N-diisopropylethylamine (DIPEA) promote selective N-alkylation at the lenalidomide amine, avoiding competing O-alkylation or hydrolysis .

-

Conditions :

| Reaction Component | Role | Example |

|---|---|---|

| Lenalidomide | CRBN-binding scaffold | Starting material |

| Azidoalkyl halide (C4) | Linker precursor | 5-azidopentyl bromide |

| DIPEA | Base (deprotonates amine) | 2.5 equiv |

Functional Outcomes in PROTAC Design

This compound serves as a modular building block for CRBN-recruiting degraders:

-

Degradation Efficiency :

| PROTAC Example | Target Protein | IC₅₀ (nM) | Citation |

|---|---|---|---|

| Compound 24 | BET | 0.98 | |

| CC-885 derivatives | CK1α | 13.7 |

Stability and Storage

Comparative Analysis of Linker Variants

C4 linkers exhibit superior performance over shorter (C3) or longer (C5) analogs:

| Linker Length | Permeability | Degradation Efficiency | Reference |

|---|---|---|---|

| C4 | High | Optimal | |

| C5 | Moderate | Reduced | |

| C3 | Low | Poor |

Mechanistic Insights from Structural Studies

Applications De Recherche Scientifique

It appears the query is for "Lenalidomide-C4-azide," but the search results primarily discuss "Lenalidomide-4'-alkylC5-azide." It is possible the user has made a typo in their query. This article will focus on Lenalidomide-4'-alkylC5-azide and its applications, while noting the difference in nomenclature.

Lenalidomide-4'-alkylC5-azide is a functionalized cereblon ligand designed for PROTAC (PROteolysis TArgeting Chimera) research and development. It incorporates an E3 ligase ligand along with an alkylC5 linker that features a terminal azide, making it suitable for conjugation to a target protein ligand . PROTAC® is a registered trademark of Arvinas Operations, Inc., and is used under license .

Scientific Research Applications

Lenalidomide-4'-alkylC5-azide is specifically designed for use in scientific research, particularly in the field of PROTAC development .

Key Features and Functionality:

- Cereblon Ligand: It acts as a ligand for cereblon, a protein that is part of an E3 ubiquitin ligase complex . This complex is crucial in the ubiquitination and subsequent degradation of target proteins.

- Alkyl Linker with Terminal Azide: The presence of an alkyl linker with a terminal azide group allows for chemical conjugation to other molecules, such as ligands that bind to specific target proteins . This is a critical feature for creating PROTACs.

- PROTAC Development: PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to a target protein, while the other binds to an E3 ubiquitin ligase. By bringing these two proteins into proximity, the PROTAC promotes the ubiquitination and degradation of the target protein .

- Onward Chemistry: Lenalidomide 4'-alkylC5-azide is provided for use in onward chemistry and suitable solvents can be used .

Degrader Building Blocks:

Lenalidomide 4'-alkylC5-azide is part of a range of functionalized tool molecules called degrader building blocks that facilitate PROTAC R&D .

Lenalidomide in other applications

Lenalidomide is also used in cancer research, particularly in multiple myeloma treatment .

- Multiple Myeloma Treatment: Lenalidomide is used to treat multiple myeloma, including relapsed/refractory cases . It may be used as a maintenance therapy post-transplant or as part of salvage therapy in progressive disease .

- Combination Therapies: Lenalidomide is often used in combination with other drugs like bortezomib, dexamethasone, and daratumumab . These combinations aim to improve response rates and manage disease progression .

- CAR-T Cell Therapy Enhancement: Lenalidomide can enhance the efficacy of anti-BCMA CAR-T treatment in multiple myeloma patients. It promotes cytokine secretion and increases CAR-T cell function, leading to better tumor clearance .

- Nanoparticle Development: Lenalidomide can be incorporated into gold nanoparticles to enhance drug solubility and delivery. These nanoparticles can be further modified with other therapeutic agents like doxorubicin for synergistic effects .

Mécanisme D'action

Lenalidomide-C4-azide exerts its effects through multiple mechanisms. It binds to the protein cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific target proteins. This interaction modulates various cellular pathways, including those involved in immune response, cell cycle regulation, and apoptosis. The azide group allows for further functionalization, enabling the compound to be used in targeted therapies and diagnostic applications .

Comparaison Avec Des Composés Similaires

Lenalidomide-C4-azide is unique due to the presence of the azide group, which allows it to participate in click chemistry reactions. Similar compounds include:

Thalidomide: The parent compound, known for its immunomodulatory effects but with significant teratogenicity.

Lenalidomide: A structural analog with improved safety and efficacy profiles.

Pomalidomide: Another analog with enhanced potency and reduced side effects.

CC-122, CC-220, and CC-885: Newer immunomodulatory drugs designed for better clinical efficacy.

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Propriétés

Formule moléculaire |

C17H20N6O3 |

|---|---|

Poids moléculaire |

356.4 g/mol |

Nom IUPAC |

3-[7-(4-azidobutylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H20N6O3/c18-22-20-9-2-1-8-19-13-5-3-4-11-12(13)10-23(17(11)26)14-6-7-15(24)21-16(14)25/h3-5,14,19H,1-2,6-10H2,(H,21,24,25) |

Clé InChI |

GZVYRYZCXUVWSG-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCCN=[N+]=[N-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.